Methyl 6-(N,N-dimethylsulfamoyl)nicotinate
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Overview
Description
Methyl 6-(N,N-dimethylsulfamoyl)nicotinate is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is a derivative of nicotinic acid and features a sulfamoyl group attached to the nicotinate structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(N,N-dimethylsulfamoyl)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80-100°C to ensure complete esterification . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk manufacturing techniques, including the use of large reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(N,N-dimethylsulfamoyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(N,N-dimethylsulfamoyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-(N,N-dimethylsulfamoyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is achieved through the induction of vasodilation in peripheral blood capillaries .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used as a rubefacient in topical preparations.
Nicotinic acid: A precursor to nicotinamide, used in the treatment of pellagra and as a lipid-lowering agent.
Methyl 3-pyridinecarboxylate: Another ester of nicotinic acid with similar chemical properties.
Uniqueness
Methyl 6-(N,N-dimethylsulfamoyl)nicotinate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler nicotinate derivatives.
Properties
IUPAC Name |
methyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-11(2)16(13,14)8-5-4-7(6-10-8)9(12)15-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSBNOHBRRGUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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